Bcl6 protac 1 -

Bcl6 protac 1

Catalog Number: EVT-10953798
CAS Number:
Molecular Formula: C45H52ClN9O12
Molecular Weight: 946.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the development and progression of various hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL). BCL6 PROTAC 1 is a novel proteolysis-targeting chimera designed to selectively degrade BCL6, thereby offering a promising therapeutic strategy for treating cancers associated with this protein. The compound is classified under the category of small-molecule inhibitors and degraders, specifically targeting protein-protein interactions involved in oncogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of BCL6 PROTAC 1 involves a strategic combination of two ligands: one that binds to the E3 ubiquitin ligase and another that targets BCL6. The linker connecting these two components is crucial, as it influences the compound's efficacy and selectivity. Recent advancements have focused on optimizing linker design to enhance the bioactivity of PROTACs. For instance, BCL6 PROTAC 1 utilizes mycophenolic acid as a potent inhibitor combined with pomalidomide, which facilitates the recruitment of the E3 ligase to BCL6, promoting its degradation through the ubiquitin-proteasome pathway .

Molecular Structure Analysis

Structure and Data

The molecular structure of BCL6 PROTAC 1 comprises a warhead that specifically binds to the BTB domain of BCL6, linked via a flexible chain to an E3 ligase binding moiety. This configuration allows for effective formation of a ternary complex with the target protein and the E3 ligase, facilitating ubiquitination and subsequent degradation of BCL6. The crystal structure analysis has shown that the ligand exhibits specific interactions with key residues within the BTB domain, which are essential for its biological function .

Chemical Reactions Analysis

Reactions and Technical Details

BCL6 PROTAC 1 operates through a well-defined mechanism involving several key reactions:

  1. Binding: The PROTAC binds simultaneously to BCL6 and an E3 ubiquitin ligase, forming a ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties to lysine residues on BCL6.
  3. Degradation: The polyubiquitinated BCL6 is recognized by the proteasome, leading to its degradation.

These reactions are critical for reducing BCL6 levels in cancer cells, thereby potentially reversing oncogenic signaling pathways .

Mechanism of Action

Process and Data

The mechanism of action for BCL6 PROTAC 1 involves several steps:

  1. Formation of Ternary Complex: The compound binds to both the target protein (BCL6) and an E3 ligase.
  2. Recruitment of Ubiquitin: Upon binding, the E3 ligase facilitates the transfer of ubiquitin to BCL6.
  3. Target Degradation: The polyubiquitinated form of BCL6 is subsequently targeted for degradation by the proteasome.

This targeted degradation mechanism represents a novel therapeutic approach compared to traditional inhibitors that merely block protein function without promoting its elimination from cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BCL6 PROTAC 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500-600 Daltons, which is typical for small-molecule drugs.
  • Solubility: Varies significantly based on formulation; certain derivatives show high solubility (>500 µM) while others may exhibit poor solubility (<30 µM) in aqueous solutions.
  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness in cellular environments .

These properties are essential for optimizing pharmacokinetics and ensuring adequate bioavailability in therapeutic applications.

Applications

Scientific Uses

BCL6 PROTAC 1 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: It is primarily investigated for its ability to degrade BCL6 in DLBCL cell lines, providing insights into targeted therapies for hematological malignancies.
  • Research Tool: As a chemical probe, it aids in studying the role of BCL6 in cellular processes and its interactions with other proteins involved in oncogenesis.
  • Combination Therapies: Preliminary studies suggest that combining BCL6 PROTAC 1 with other agents like Ibrutinib may enhance therapeutic efficacy against resistant DLBCL .

Properties

Product Name

Bcl6 protac 1

IUPAC Name

4-[(13R)-4-chloro-21-methyl-22-oxo-15,18-dioxa-2,6,8,11,21,28-hexazapentacyclo[17.7.1.13,7.08,13.020,25]octacosa-1(26),3(28),4,6,19(27),20(25)-hexaen-11-yl]-N-[3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]propyl]-4-oxobutanamide

Molecular Formula

C45H52ClN9O12

Molecular Weight

946.4 g/mol

InChI

InChI=1S/C45H52ClN9O12/c1-52-37(58)10-6-27-22-28-23-34(40(27)52)67-21-19-65-26-29-25-53(13-14-54(29)45-48-24-31(46)41(49-28)51-45)38(59)11-9-35(56)47-12-3-15-63-16-17-64-18-20-66-33-5-2-4-30-39(33)44(62)55(43(30)61)32-7-8-36(57)50-42(32)60/h2,4-5,22-24,29,32H,3,6-21,25-26H2,1H3,(H,47,56)(H,48,49,51)(H,50,57,60)/t29-,32?/m1/s1

InChI Key

YQWUMLVLLIWGQJ-UYEDPJPISA-N

Canonical SMILES

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(CC5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

Isomeric SMILES

CN1C(=O)CCC2=C1C3=CC(=C2)NC4=NC(=NC=C4Cl)N5CCN(C[C@@H]5COCCO3)C(=O)CCC(=O)NCCCOCCOCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.